

# Piroxicam-d3: A Comprehensive Technical Guide to Stability and Storage

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## Compound of Interest

Compound Name: Piroxicam-d3

Cat. No.: B563770

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Piroxicam-d3**. The information compiled herein is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability of **Piroxicam-d3** is critical for its use as an internal standard in pharmacokinetic studies and other quantitative analyses.

## Recommended Storage and Shipping Conditions

**Piroxicam-d3** is a deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). Proper storage is crucial to maintain its chemical and isotopic purity.

Storage of Solid **Piroxicam-d3**:

Supplier Recommendation	Storage Temperature	Duration
Cayman Chemical	-20°C	≥ 4 years[1]
MedChemExpress	-20°C	3 years[2]
LGC Standards	-20°C	Not specified[3]

Storage of **Piroxicam-d3** in Solution:

Supplier Recommendation	Solvent	Storage Temperature	Duration
MedChemExpress	In solvent	-80°C	6 months[2]
MedChemExpress	In solvent	-20°C	1 month[2]
GlpBio	Stock solution	Below -20°C	Several months[4]
GlpBio	Stock solution	-80°C	Within 6 months[5]
GlpBio	Stock solution	-20°C	Within 1 month[5]

Shipping Conditions:

**Piroxicam-d3** is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Some suppliers may ship evaluation samples with blue ice. [4][5]

## Stability Profile and Degradation Pathways

While specific stability studies on **Piroxicam-d3** are not extensively published, the degradation profile of its parent compound, Piroxicam, provides a strong indication of its stability. The deuteration at the methyl group is not expected to alter the primary degradation pathways, although it might have a minor effect on the degradation kinetics due to the kinetic isotope effect.

Forced degradation studies on Piroxicam have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Summary of Piroxicam Degradation under Stress Conditions:

Stress Condition	Observations	Degradation (%)	Reference
Acidic Hydrolysis	Significant degradation.	~80% in 24h (2 M HCl)	[2]
Significant degradation.	Not specified	[4]	
Basic Hydrolysis	Significant degradation.	~80% in 24h (2 M NaOH)	[2]
Significant degradation.	Not specified	[4]	
Oxidative Degradation	Significant degradation.	~27.5% (15% H <sub>2</sub> O <sub>2</sub> )	[2]
Significant degradation.	Not specified	[4]	
Thermal Degradation	Stable in solid state.	9.5% (solution)	[2]
Initial decomposition at 198°C.	Not applicable	[3]	
Stable in methanol solution (4 to 37°C).	Not significant	[5]	
Photodegradation	Significant degradation upon exposure to light.	8.1% (UV-C, 254 nm)	[2]
~25% degradation in 4 hours (direct sunlight).	~25%	[5]	

Piroxicam is known to be photosensitive, and its degradation can reduce pharmacological activity and potentially increase adverse effects.[6] The main photodegradation pathway involves the cleavage of the sulfur-nitrogen bond in the benzothiazine ring.

## Experimental Protocols

The following are detailed methodologies for performing forced degradation studies and for a stability-indicating HPLC method, based on published research for Piroxicam. These can be adapted for **Piroxicam-d3**.

## Forced Degradation Studies Protocol

This protocol is designed to evaluate the stability of Piroxicam under various stress conditions.

### 1. Preparation of Stock Solution:

- Prepare a stock solution of Piroxicam at a concentration of 1000 µg/mL in a suitable solvent like methanol.

### 2. Stress Conditions:

- Acidic Hydrolysis: Mix the stock solution with 2 M hydrochloric acid (HCl) and keep at room temperature for 24 hours. Neutralize with an equivalent amount of base before analysis.[\[2\]](#)
- Basic Hydrolysis: Mix the stock solution with 2 M sodium hydroxide (NaOH) and keep at room temperature for 24 hours. Neutralize with an equivalent amount of acid before analysis.[\[2\]](#)
- Oxidative Degradation: Treat the stock solution with 15% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and store at ambient temperature, protected from light, for 24 hours.[\[2\]](#)
- Thermal Degradation: Heat the stock solution under controlled temperature conditions (e.g., in a water bath at a specified temperature) for a defined period. One study heated an aqueous solution at pH 6.0 to 100°C for two hours.[\[1\]](#)
- Photodegradation: Expose the stock solution to UV-C light (254 nm) in a photostability chamber for 24 hours.[\[2\]](#)

### 3. Sample Preparation for Analysis:

- After exposure to the stress conditions, withdraw aliquots of the samples and dilute them with the mobile phase to a final theoretical concentration of 50 µg/mL for HPLC analysis.[\[2\]](#)

## Stability-Indicating HPLC Method

This method is suitable for separating Piroxicam from its degradation products.

Chromatographic Conditions:

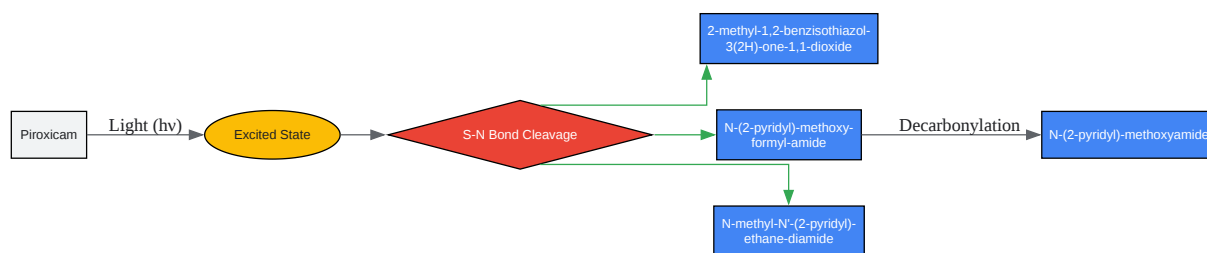
Parameter	Specification	Reference
Column	C18 (150 mm x 4.6 mm i.d., 5 $\mu$ m)	[2]
Mobile Phase	Acetonitrile and 0.3% triethylamine solution (pH 3.0) (30:70, v/v)	[2]
Flow Rate	1.0 mL/min	[2]
Detection	Photodiode Array (PDA) at 248 nm	[2]
Injection Volume	10 $\mu$ L	[2]
Column Temperature	30 $^{\circ}$ C	[2]

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

## Visualizations

### Piroxicam Photodegradation Pathway

The following diagram illustrates the proposed photodegradation pathway of Piroxicam. Under the influence of light, the benzothiazine ring can undergo cleavage, leading to the formation of several degradation products.

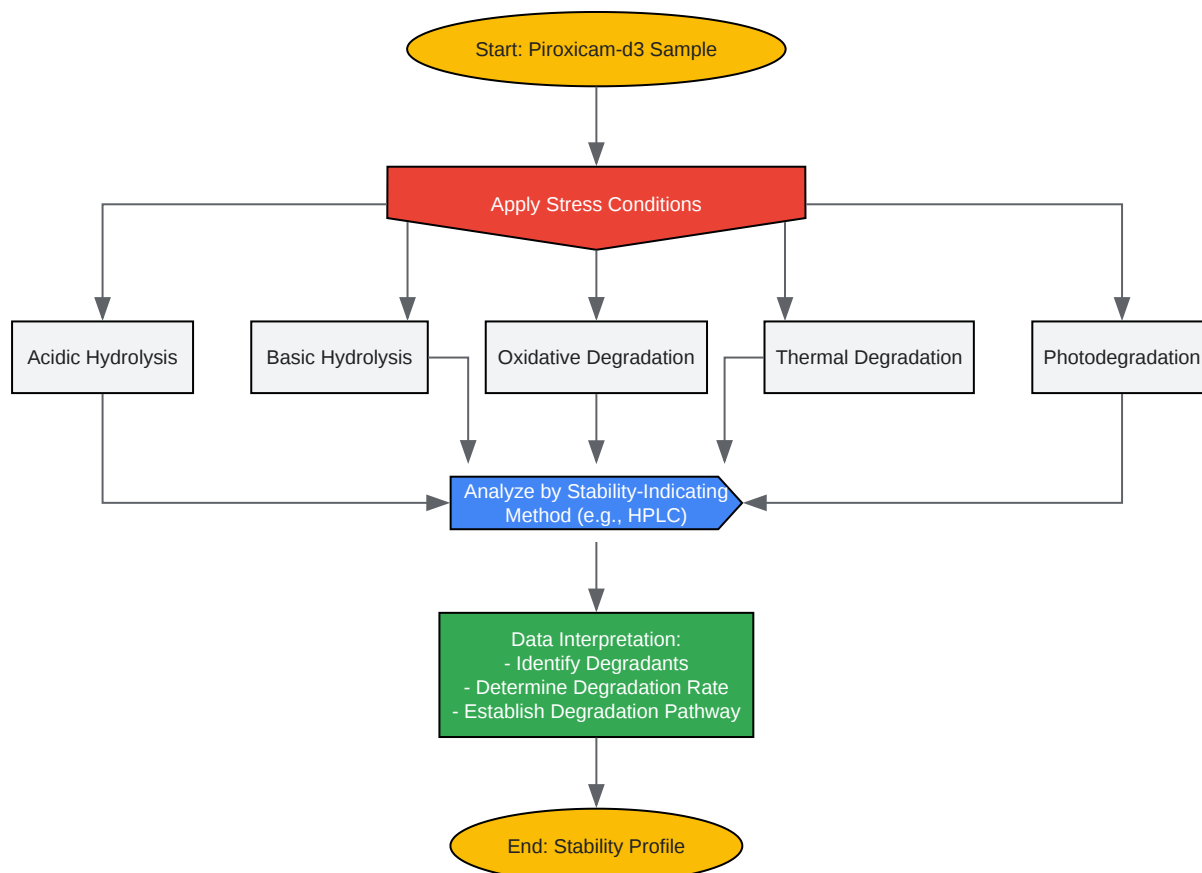


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### Piroxicam Photodegradation Pathway

## Experimental Workflow for Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study of **Piroxicam-d3**.



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## Forced Degradation Experimental Workflow

## Conclusion

**Piroxicam-d3** is a stable compound when stored under the recommended conditions, typically at -20°C for long-term storage. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Researchers and drug development professionals should handle **Piroxicam-d3** with care, protecting it from light and ensuring it is stored at the appropriate temperature to maintain its integrity for accurate and reliable analytical results. The provided experimental protocols and stability-indicating methods for Piroxicam can be readily adapted for **Piroxicam-d3** to ensure its quality throughout its lifecycle in a research or development setting.

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